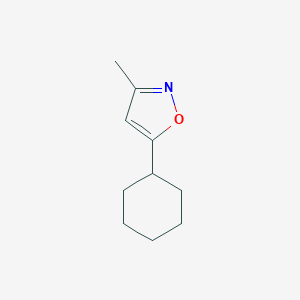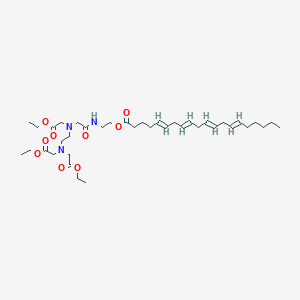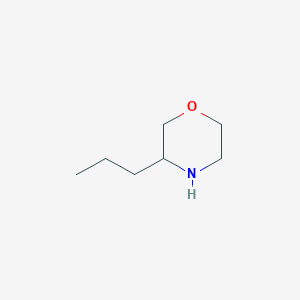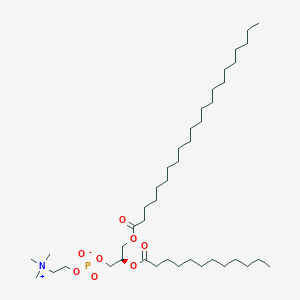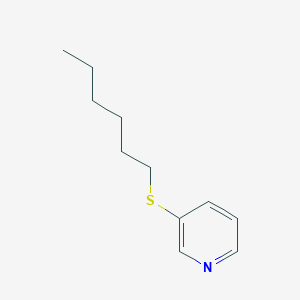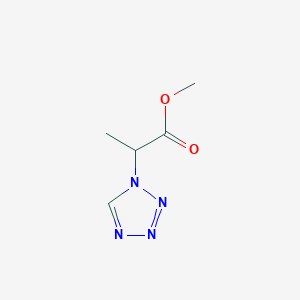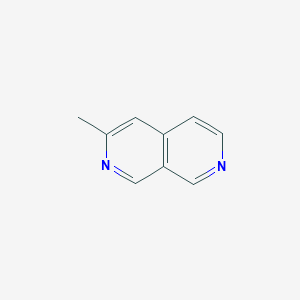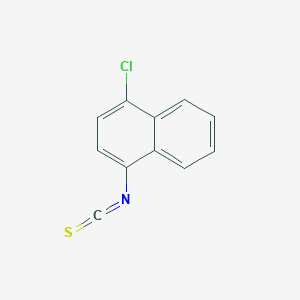
Isothiocyanic acid, 4-chloro-1-naphthyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocyanic acid, 4-chloro-1-naphthyl ester, also known as SIN-1, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is widely used in biochemical and physiological studies as it is capable of generating nitric oxide (NO) in cells and tissues. SIN-1 has also been shown to have potential therapeutic applications in various diseases, making it an attractive target for further research.
Wirkmechanismus
Isothiocyanic acid, 4-chloro-1-naphthyl ester generates NO through a reaction with oxygen, resulting in the formation of nitrite and nitrate. This reaction occurs in the presence of water and is catalyzed by the enzyme nitric oxide synthase (NOS). The NO generated by Isothiocyanic acid, 4-chloro-1-naphthyl ester can then interact with various targets in cells and tissues, leading to changes in physiological function.
Biochemische Und Physiologische Effekte
Isothiocyanic acid, 4-chloro-1-naphthyl ester has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, Isothiocyanic acid, 4-chloro-1-naphthyl ester has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isothiocyanic acid, 4-chloro-1-naphthyl ester in lab experiments is its ability to generate NO in a controlled manner. This allows researchers to investigate the effects of NO on various physiological processes without the need for complex experimental setups. However, one limitation of using Isothiocyanic acid, 4-chloro-1-naphthyl ester is its potential to generate reactive oxygen species (ROS) in cells and tissues. ROS can have damaging effects on cells and tissues and can interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are numerous potential future directions for research involving Isothiocyanic acid, 4-chloro-1-naphthyl ester. One area of interest is its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further investigation into the mechanism of action of Isothiocyanic acid, 4-chloro-1-naphthyl ester and its effects on NO signaling pathways could lead to the development of new drugs targeting NO signaling. Finally, the development of new methods for the synthesis of Isothiocyanic acid, 4-chloro-1-naphthyl ester could lead to improved efficiency and safety in its use in scientific research.
Synthesemethoden
Isothiocyanic acid, 4-chloro-1-naphthyl ester is synthesized through the reaction of 4-chloro-1-naphthol with thiophosgene. This reaction results in the formation of Isothiocyanic acid, 4-chloro-1-naphthyl ester and hydrogen chloride gas. The synthesis of Isothiocyanic acid, 4-chloro-1-naphthyl ester requires careful handling and should only be performed by trained professionals due to the hazardous nature of the reactants involved.
Wissenschaftliche Forschungsanwendungen
Isothiocyanic acid, 4-chloro-1-naphthyl ester has been widely used in scientific research for its ability to generate NO in cells and tissues. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The ability to generate NO using Isothiocyanic acid, 4-chloro-1-naphthyl ester has led to its use in numerous studies investigating the role of NO in various physiological and pathological conditions. Isothiocyanic acid, 4-chloro-1-naphthyl ester has also been used as a tool to investigate the mechanism of action of drugs that affect NO signaling.
Eigenschaften
CAS-Nummer |
101670-65-9 |
|---|---|
Produktname |
Isothiocyanic acid, 4-chloro-1-naphthyl ester |
Molekularformel |
C11H6ClNS |
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
1-chloro-4-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |
InChI-Schlüssel |
KMDNKLRJLQTHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
Andere CAS-Nummern |
101670-65-9 |
Synonyme |
1-chloro-4-isothiocyanato-naphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



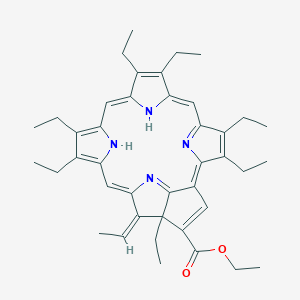
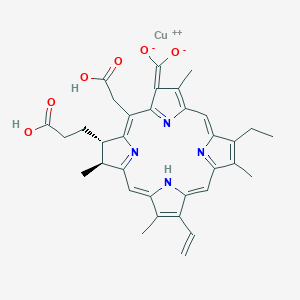
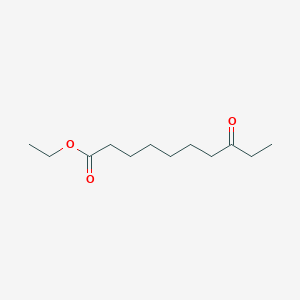
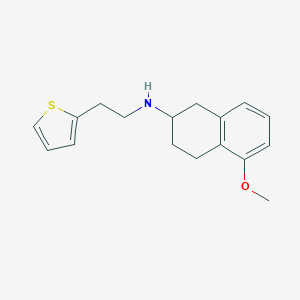
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)

